3'-Sialyllactose

説明

3’-Sialyllactose is an acidic oligosaccharide found in human milk. It is one of the most abundant human milk oligosaccharides, accounting for about 10-30% of the total human milk oligosaccharides . This compound plays a crucial role in infant health, contributing to gut maturation, resistance to gut pathogens, and prebiotic effects .

準備方法

Synthetic Routes and Reaction Conditions

3’-Sialyllactose can be synthesized using multi-enzyme cascade systems. One method involves the use of engineered Escherichia coli, where a multi-enzymatic cofactor recycling system is constructed for the biosynthesis of 3’-Sialyllactose from low-cost substrates . The optimal conditions for this synthesis include a temperature of 35°C, pH 7.0, 20 mM polyphosphate, 10 mM cytidine monophosphate, and 20 mM magnesium chloride .

Industrial Production Methods

Industrial production of 3’-Sialyllactose often employs whole-cell biocatalysts. For example, Bacillus subtilis has been engineered to produce 3’-Sialyllactose by introducing genes from Neisseria meningitidis and optimizing the synthetic pathway . This method has shown promising results, with a final titer of 1252.1 mg/L .

化学反応の分析

Types of Reactions

3’-Sialyllactose undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3’-Sialyllactose can lead to the formation of sialic acid derivatives .

科学的研究の応用

Immunomodulatory Effects

3'-SL has demonstrated significant immunomodulatory effects, particularly in inflammatory conditions. Research indicates that it can inhibit the phosphorylation of p65, a key protein in the NF-κB signaling pathway, which is crucial for inflammation regulation. In a study involving collagen-induced arthritis (CIA) models, 3'-SL administration resulted in reduced paw swelling, clinical scores, and serum levels of inflammatory cytokines, showcasing its potential as an anti-inflammatory agent .

Case Study: Rheumatoid Arthritis

- Model: In vitro and in vivo CIA models

- Findings:

- Alleviated severity of CIA

- Reduced synovitis and cartilage destruction

- Blocked secretion of pro-inflammatory cytokines

Neurocognitive Development

The role of 3'-SL in cognitive development has been explored through dietary supplementation studies. While initial findings suggested minimal influence on cognitive functions in growing pigs, there were observable effects on brain microstructure at certain developmental stages . This indicates that while direct cognitive benefits may be limited, 3'-SL could support overall brain health during critical growth periods.

Case Study: Cognitive Development in Pigs

- Model: Dietary supplementation in piglets

- Findings:

- No significant impact on learning and memory

- Observed dietary differences in brain microstructure

Osteoarthritis Treatment

Recent clinical trials have highlighted the effectiveness of 3'-SL in managing symptoms of knee osteoarthritis (OA). A randomized pilot study found that patients receiving 3'-SL experienced significant reductions in pain and improved physical function over a 12-week period .

Clinical Trial Overview

- Participants: 60 patients with knee OA

- Dosage: 200 mg and 600 mg of 3'-SL daily

- Results:

- Significant reduction in Visual Analog Scale (VAS) scores for pain

- Improved Korean Western Ontario and McMaster Universities Osteoarthritis Index (KWOMAC) scores

Bone Health and Osteoporosis

Emerging research suggests that 3'-SL may play a role in bone metabolism and osteoporosis management. A study demonstrated that treatment with 3'-SL enhanced osteogenic differentiation of human bone marrow stromal cells while inhibiting adipogenic differentiation. This dual action points to its potential as a therapeutic agent for osteoporosis .

Case Study: Osteoporosis Mechanism

- Model: Human bone marrow stromal cells

- Findings:

- Enhanced osteogenic differentiation

- Inhibition of osteoclast differentiation through signaling pathways

Cardiovascular Health

Preliminary findings suggest that 3'-SL may improve lipoprotein clearance and reduce triglyceride levels by modulating gene expression related to lipid metabolism. This effect could offer new avenues for addressing cardiovascular risks associated with high triglyceride levels .

Research Insights

- Focus: Lipoprotein clearance and triglyceride reduction

- Mechanism: Reduction in Sulfatase-2 gene expression

作用機序

3’-Sialyllactose exerts its effects by acting as a prebiotic, promoting the growth of beneficial gut bacteria such as Bifidobacterium and Bacteroides . It also inhibits the adhesion of pathogens to the gut epithelium, thereby preventing infections . Additionally, it has anti-inflammatory properties, reducing low-grade inflammation in macrophages and endothelium .

類似化合物との比較

Similar Compounds

6’-Sialyllactose: Another sialylated human milk oligosaccharide with similar prebiotic and anti-inflammatory properties.

3-Fucosyllactose: A fucosylated human milk oligosaccharide with prebiotic effects and the ability to inhibit pathogen adhesion.

Uniqueness

3’-Sialyllactose is unique due to its specific binding to sialic acid receptors, which enhances its ability to prevent pathogen adhesion and modulate the immune system . Its high abundance in human milk also makes it a critical component for infant health .

生物活性

3'-Sialyllactose (3'-SL) is a naturally occurring oligosaccharide predominantly found in human milk, recognized for its significant biological activities. This article reviews the latest research findings regarding the biological effects of 3'-SL, focusing on its roles in bone metabolism, immune regulation, and anti-inflammatory properties.

Overview of this compound

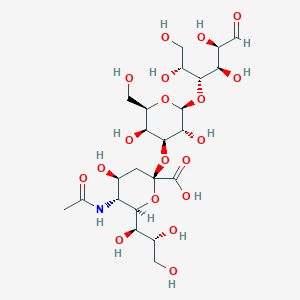

3'-SL is a sialylated human milk oligosaccharide (HMO) composed of lactose and sialic acid linked via an α-2,3 bond. It is one of the most abundant HMOs and plays a vital role in various physiological processes, including immune modulation and gut health.

1. Bone Metabolism

Recent studies have highlighted the potential of 3'-SL in regulating bone homeostasis. A study demonstrated that treatment with 3'-SL enhanced osteogenic differentiation while inhibiting adipogenic differentiation in human bone marrow stromal cells (hBMSCs). This effect was mediated through the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) signaling pathway. Additionally, 3'-SL inhibited osteoclast differentiation induced by receptor activator of nuclear factor κB ligand (RANKL), suggesting its potential as a therapeutic agent for osteoporosis .

| Effect | Mechanism | Outcome |

|---|---|---|

| Enhanced osteogenic differentiation | Activation of PI3K/Akt pathway | Increased bone formation |

| Inhibition of adipogenic differentiation | Downregulation of adipogenic markers | Reduced fat accumulation in bones |

| Inhibition of osteoclast differentiation | Suppression of RANKL-induced pathways | Amelioration of bone loss |

2. Immune Regulation and Anti-Inflammatory Effects

3'-SL has been identified as a potent modulator of immune responses. Its administration has been shown to reduce symptoms associated with atopic dermatitis (AD) by enhancing regulatory T cell (Treg) responses. In a model of AD, oral administration of 3'-SL resulted in decreased ear thickness and reduced levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α . This suggests that 3'-SL may play a crucial role in maintaining immune homeostasis.

| Condition | Effect | Mechanism |

|---|---|---|

| Atopic Dermatitis | Reduced inflammation | Induction of Treg differentiation |

| Rheumatoid Arthritis | Amelioration of disease progression | Inhibition of pro-inflammatory cytokines |

| General Immune Modulation | Maintenance of immune tolerance | Modulation of gut microbiota |

Case Study: Osteoporosis Treatment

In an animal model study, ovariectomized mice treated with 3'-SL showed significant improvements in bone density and microarchitecture compared to untreated controls. The study concluded that 3'-SL could be developed into a novel therapeutic agent for osteoporosis due to its dual action on promoting bone formation and inhibiting bone resorption .

Case Study: Atopic Dermatitis Management

Another study investigated the effects of 3'-SL on mice subjected to house dust mite exposure to induce AD-like symptoms. Mice treated with 3'-SL exhibited significantly lower serum IgE levels and reduced inflammatory markers compared to controls. These findings support the use of 3'-SL as a potential dietary intervention for managing allergic conditions .

特性

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39NO19/c1-7(29)24-13-8(30)2-23(22(38)39,42-19(13)15(35)10(32)4-26)43-20-16(36)12(6-28)40-21(17(20)37)41-18(11(33)5-27)14(34)9(31)3-25/h3,8-21,26-28,30-37H,2,4-6H2,1H3,(H,24,29)(H,38,39)/t8-,9-,10+,11+,12+,13+,14+,15+,16-,17+,18+,19+,20-,21-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIZGSVFYNBZVIK-FHHHURIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39NO19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30905216 | |

| Record name | 3′-Sialyllactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

633.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3'-Sialyllactose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000825 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

35890-38-1 | |

| Record name | 3′-Sialyllactose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35890-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylneuraminoyllactose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035890381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucose, O-(N-acetyl-.alpha.-neuraminosyl)-(2.fwdarw.3)-O-.beta.-D-galactopyranosyl-(1.fwdarw.4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3′-Sialyllactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-SIALYLLACTOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J7TAL60G3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3'-Sialyllactose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000825 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。